Ivabradine - 155974-00-8

Ivabradine

Catalog Number: EVT-312103
CAS Number: 155974-00-8
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivabradine is a bradycardic agent, meaning it slows the heart rate. [] It is classified as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. [, ] These channels are responsible for the "funny" (If) current in the sinoatrial node, the heart's natural pacemaker. [, , ] Ivabradine's primary role in scientific research is to investigate the role of heart rate in various cardiovascular diseases, such as angina pectoris and heart failure, and explore new therapeutic approaches for these conditions. [, , ]

Future Directions
  • Investigating the impact of Ivabradine on long-term mortality in various cardiovascular diseases. While some studies have shown promising results regarding reduced hospitalizations and improved cardiac function, more research is needed to fully understand Ivabradine's long-term effects on survival. [, ]
  • Expanding the understanding of Ivabradine's mechanism of action beyond If current inhibition. Recent research suggests that Ivabradine might interact with other ion channels, such as voltage-gated sodium channels, potentially contributing to its bradycardic effect and other observed benefits. [, ] Further exploration of these interactions is necessary to fully elucidate Ivabradine's multifaceted mechanism of action.
  • Exploring the potential therapeutic applications of Ivabradine in other conditions beyond cardiovascular diseases. Preliminary evidence suggests that Ivabradine might offer benefits in conditions like inflammatory pain and erectile dysfunction, highlighting its potential for broader therapeutic applications. [, ] Further research is needed to validate these findings and investigate the underlying mechanisms.
  • Developing new Ivabradine analogs with improved selectivity and efficacy. By refining the chemical structure of Ivabradine, researchers could potentially create analogs with enhanced selectivity for specific HCN isoforms and improved efficacy in targeting various cardiovascular conditions. [] This could lead to the development of more targeted and effective therapies with reduced side effects.

S-18982

Compound Description: S-18982 is the major metabolite of Ivabradine. It is formed by the N-desmethylation of Ivabradine. While S-18982 also displays inhibitory activity on the If current, its potency is significantly lower than that of Ivabradine. []

Relevance to Ivabradine: As the primary metabolite, understanding the pharmacokinetic properties of S-18982 is crucial in evaluating Ivabradine's overall efficacy and safety profile. Despite its lower potency on the If current, the presence and levels of S-18982 need consideration when assessing Ivabradine's effects, especially in the context of repeated dosing. []

Atenolol

Compound Description: Atenolol is a beta-blocker commonly used to manage hypertension and other cardiovascular diseases. It works by blocking the effects of epinephrine and norepinephrine, leading to a decreased heart rate and blood pressure. [, , , ]

Relevance to Ivabradine: Atenolol serves as a frequent comparator to Ivabradine in clinical trials, particularly those investigating heart rate control in angina and heart failure. While both drugs effectively reduce heart rate, they achieve this through distinct mechanisms. Ivabradine selectively inhibits the If current, while Atenolol blocks beta-adrenergic receptors. This difference in action often leads to Ivabradine being considered in cases where beta-blockers like Atenolol are not tolerated or contraindicated. [, , , ]

Metoprolol

Compound Description: Metoprolol is another commonly prescribed beta-blocker used in managing hypertension, angina, and heart failure. Similar to Atenolol, it functions by blocking the effects of epinephrine and norepinephrine, resulting in a reduction in heart rate and blood pressure. [, , ]

Relevance to Ivabradine: Like Atenolol, Metoprolol is often used as a comparative agent in studies evaluating the efficacy and safety of Ivabradine. Both drugs demonstrate effectiveness in reducing heart rate, but through different pharmacological mechanisms. Ivabradine selectively targets the If current, while Metoprolol acts on beta-adrenergic receptors. This distinction makes Ivabradine a valuable alternative for patients who may not tolerate or respond well to beta-blockers like Metoprolol. [, , ]

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker used to treat hypertension and angina. It works by relaxing blood vessels, improving blood flow, and reducing the workload on the heart. [, ]

Relevance to Ivabradine: Amlodipine serves as a comparator to Ivabradine in clinical trials assessing the treatment of angina. While both drugs ultimately aim to improve angina symptoms, they do so through distinct mechanisms. Ivabradine primarily focuses on heart rate reduction, whereas Amlodipine primarily aims to reduce vascular resistance. The choice between the two often depends on the patient’s individual characteristics, tolerance, and response to treatment. [, ]

Ranolazine

Compound Description: Ranolazine is an antianginal drug that works by altering the way heart muscle cells utilize calcium, thereby improving myocardial efficiency and reducing angina symptoms. []

Relevance to Ivabradine: While both Ivabradine and Ranolazine are indicated for the treatment of angina, they utilize distinct mechanisms of action. Ivabradine focuses on reducing heart rate, whereas Ranolazine alters calcium handling within the heart muscle. This difference makes them potentially useful as adjunctive therapies in some cases of angina. []

Bisoprolol

Compound Description: Bisoprolol is a cardioselective beta-blocker used in the management of hypertension and heart failure. Like other beta-blockers, it works by blocking the effects of epinephrine and norepinephrine on the heart, leading to a decrease in heart rate and blood pressure. []

Relevance to Ivabradine: Bisoprolol, often in conjunction with Ivabradine, is explored as a potential combination therapy for heart failure and post-myocardial infarction patients. This combined approach seeks to achieve better heart rate control and improve clinical outcomes, particularly in situations where beta-blockade alone might not be sufficient. []

Carvedilol

Compound Description: Carvedilol is a non-selective beta-blocker with additional alpha-blocking properties. It is used in the management of hypertension, heart failure, and to improve survival after a heart attack. []

Relevance to Ivabradine: Carvedilol is compared to Ivabradine in studies investigating their effects on cardiac remodeling and atrial fibrillation in the context of mitral regurgitation. While both drugs demonstrate some degree of benefit, Carvedilol seems to exert more favorable effects on cardiac fibrosis, apoptosis, and arrhythmogenesis compared to Ivabradine. []

Digoxin

Compound Description: Digoxin is a cardiac glycoside used in treating certain heart conditions like atrial fibrillation and heart failure. It works by increasing the force of heart contractions and slowing down the heart rate. [, ]

Verapamil

Compound Description: Verapamil is a calcium channel blocker used to manage hypertension, angina, and certain heart rhythm disorders. It works by relaxing blood vessels and slowing down the heart rate. []

Relevance to Ivabradine: Verapamil represents an alternative class of heart rate-lowering agents compared to Ivabradine. While Ivabradine specifically inhibits the If current, Verapamil blocks calcium channels. This difference in mechanism of action provides clinicians with options for tailoring therapy to individual patient needs and considerations. []

Pyridostigmine

Compound Description: Pyridostigmine is a cholinesterase inhibitor primarily used in the management of myasthenia gravis. It enhances the action of acetylcholine, a neurotransmitter, which can influence heart rate among other effects. []

Relevance to Ivabradine: Pyridostigmine is investigated alongside Ivabradine in studies comparing their heart rate reduction efficacy in heart failure patients. Both drugs exhibit comparable effects in reducing heart rate and improving exercise capacity. This finding suggests that Pyridostigmine, while not typically indicated for heart failure, could be further explored as a potential therapeutic option. []

Alinidine

Compound Description: Alinidine is an antihypertensive drug with a bradycardic effect. Though its mechanism of action is not fully understood, it is believed to involve the inhibition of If current and potentially other ion channels. []

Relevance to Ivabradine: Alinidine shares a functional similarity with Ivabradine, as both agents induce bradycardia. Although Alinidine's precise mechanism is not completely clear, its potential for inhibiting If current suggests a shared pathway with Ivabradine in influencing heart rate. []

Classification

Ivabradine is classified as a selective If channel inhibitor. Its chemical classification falls under the category of benzazepines, which are a group of compounds characterized by a fused benzene and azepine ring structure.

Synthesis Analysis

The synthesis of Ivabradine has been explored through various methods, with recent advancements focusing on improving yield and reducing environmental impact.

Molecular Structure Analysis

Ivabradine has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C27H36N2O4
  • Molecular Weight: Approximately 448.58 g/mol
  • Structural Features: The molecule consists of a benzazepine core, with methoxy groups and an alkyl chain contributing to its pharmacological properties. The presence of multiple functional groups allows for interactions with biological targets.

Structural Characteristics

  • The molecule exhibits stereochemistry due to the presence of chiral centers, which is crucial for its biological activity.
  • The bond lengths and angles within the structure vary significantly due to steric effects introduced by substituents like methoxy groups, impacting its conformational dynamics .
Chemical Reactions Analysis

Ivabradine participates in several chemical reactions during its synthesis and degradation:

  1. Synthesis Reactions:
    • The initial reaction involves nucleophilic substitution and coupling reactions that form the core structure.
    • Hydrogenation reactions are critical for reducing double bonds in intermediates to achieve the final product .
  2. Degradation Pathways:
    • Ivabradine can undergo hydrolytic degradation under acidic or basic conditions, leading to various degradation products that may affect its efficacy and safety profile .
    • High-performance liquid chromatography techniques have been developed to analyze these degradation products systematically.
Mechanism of Action

Ivabradine's mechanism of action is centered on its ability to selectively inhibit the I_f current in the sinoatrial node:

  • Channel Inhibition: By blocking the I_f channels, Ivabradine reduces the influx of sodium ions during diastole, leading to a decrease in spontaneous depolarization rate.
  • Heart Rate Reduction: This results in a lower heart rate without negatively impacting myocardial contractility or blood pressure, making it suitable for patients with ischemic heart disease or heart failure .

Pharmacodynamics

The drug's effect is dose-dependent, allowing for tailored therapeutic regimens based on individual patient needs. Clinical studies have demonstrated significant reductions in heart rate and improvements in exercise tolerance among patients treated with Ivabradine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ivabradine typically appears as a white to off-white crystalline powder.
  • Solubility: It is moderately soluble in water but highly soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Ivabradine is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has specific pKa values that influence its solubility and absorption characteristics.
Applications

Ivabradine's primary applications include:

  1. Cardiovascular Diseases: It is primarily used for managing chronic stable angina pectoris and heart failure by reducing heart rate and improving cardiac efficiency.
  2. Clinical Research: Ongoing studies are exploring its potential benefits in other cardiovascular conditions, including acute coronary syndromes and atrial fibrillation.
  3. Pharmaceutical Development: Research into more efficient synthesis methods continues to enhance its production and reduce environmental impact, aligning with modern pharmaceutical practices aimed at sustainability .
Introduction to Ivabradine in Cardiovascular Therapeutics

Historical Context and Development of Ivabradine

Ivabradine emerged from systematic research into "specific bradycardic agents" that selectively reduce heart rate without compromising myocardial contractility. Early compounds like falipamil and zatebradine demonstrated proof-of-concept for pacemaker current (I~f~) inhibition but faced limitations due to off-target effects and poor clinical efficacy [5]. The breakthrough came with the molecular characterization of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the I~f~ current in sinoatrial node cells. This enabled the targeted development of ivabradine as a benzazepinone derivative with high specificity for HCN4, the predominant isoform in human pacemaker tissue [5] [9].

Pharmacological refinement yielded a compound with optimal kinetics: rapid absorption (peak plasma concentration at ~1 hour), moderate bioavailability (~40% due to first-pass metabolism), and selective sinoatrial node action [1] [3]. European regulatory approval occurred in 2005 for angina pectoris, followed by an expanded indication for heart failure in 2009. The U.S. Food and Drug Administration approved ivabradine (Corlanor®) in 2015 specifically for heart failure with reduced ejection fraction (HFrEF) based on the landmark SHIFT trial [1] [3] [7]. This trajectory established ivabradine as the first clinically successful selective I~f~ inhibitor.

Table 1: Key Milestones in Ivabradine Development

Time PeriodDevelopment PhaseKey AdvanceSignificance
1980s-1990sEarly Bradycardic AgentsDiscovery of falipamil, zatebradineProof-of-concept for I~f~ inhibition; limited by side effects
Late 1990sMolecular CharacterizationIdentification of HCN channel isoforms (HCN1-4)Defined HCN4 as primary target in human SA node
Early 2000sCompound OptimizationSynthesis of ivabradine hydrochlorideHigh HCN4 selectivity; favorable pharmacokinetics
2005Initial Approval (EMA)Approval for stable angina pectorisFirst-in-class indication
2009/2015Indication ExpansionEMA (2009) and FDA (2015) approval for HFrEFBased on SHIFT trial outcomes

Pathophysiological Rationale for Heart Rate Modulation

Elevated resting heart rate (HR) is an independent risk factor for adverse outcomes in cardiovascular diseases. In coronary artery disease (CAD), tachycardia reduces myocardial oxygen supply (by shortening diastole – the primary coronary perfusion period) while simultaneously increasing oxygen demand [4] [6]. This imbalance precipitates ischemia and angina. In heart failure with reduced ejection fraction (HFrEF), chronic tachycardia exacerbates cardiac remodeling by reducing diastolic filling time, increasing ventricular wall stress, impairing coronary perfusion, and promoting energy depletion [3] [8].

The "funny current" (I~f~) is fundamental to pacemaker activity in sinoatrial node cells. This mixed Na+/K+ inward current, encoded primarily by HCN4 channels, drives the slow diastolic depolarization phase of the pacemaker action potential, thus controlling the spontaneous firing rate [1] [5] [9]. Autonomic nervous system inputs (catecholamines, acetylcholine) modulate I~f~ activity via changes in intracellular cyclic AMP. By directly inhibiting I~f~, ivabradine reduces the slope of diastolic depolarization, prolonging the time taken to reach the threshold for action potential firing, thereby lowering HR [1] [5]. Crucially, this effect is use-dependent: the higher the baseline HR and the greater the I~f~ activity, the more pronounced the HR reduction [3].

The therapeutic benefits stem from this HR reduction:

  • Prolonged Diastole: Enhances coronary blood flow and myocardial perfusion, particularly critical in ischemic conditions [4] [6].
  • Reduced Myocardial Oxygen Demand: Lowers cardiac workload secondary to decreased HR [1] [3].
  • Improved Ventricular Filling: Increases diastolic duration, augmenting stroke volume via the Frank-Starling mechanism, especially beneficial in HFrEF [3] [8].
  • Attenuated Remodeling: Prevents tachycardia-induced cardiomyocyte apoptosis, extracellular matrix alterations, and adverse neurohumoral activation [8] [4].Clinical trial data (BEAUTIFUL, SHIFT) solidified this rationale, demonstrating that HR reduction with ivabradine improved outcomes specifically in patient subgroups with elevated baseline HR (≥70 bpm) [1] [3] [7].

Table 2: Major Clinical Trials Evaluating Ivabradine's Pathophysiological Rationale

Trial (Acronym)Patient PopulationKey ParameterPrimary Outcome Related to HR Reduction
BEAUTIFUL [1] [3]CAD + LVEF <40%HR ≥70 bpm subgroup↓ Fatal/non-fatal MI (36%, P=0.001); ↓ Coronary revascularization (30%, P=0.016)
SHIFT [1] [3] [7]HFrEF (LVEF ≤35%) + HR ≥70 bpmMean HR reduction (8-11 bpm)↓ CV death/HF hospitalization (18%, P<0.0001); ↓ HF death (26%, P=0.014)
SIGNIFY [1] [5]Stable CAD (no HF) + HR ≥70 bpmMean HR reduction (10 bpm)Neutral on primary endpoint (CV death/non-fatal MI); ↑ Risk in angina subgroup

Classification Within Contemporary Cardiovascular Pharmacotherapy

Ivabradine occupies a unique niche within cardiovascular pharmacotherapy due to its singular mechanism of action – selective I~f~ inhibition. This confers distinct characteristics:

  • Mechanistic Differentiation:
  • Beta-Blockers: Reduce HR primarily by antagonizing cardiac β1-adrenergic receptors, thereby decreasing intracellular cAMP and I~f~ activity. However, they concurrently exert negative inotropic (reduce contractility), lusitropic (impair relaxation), dromotropic (slow conduction), and hypotensive effects, and influence metabolism (e.g., masking hypoglycemia, altering lipids) [1] [4] [6].
  • Non-Dihydropyridine Calcium Channel Blockers (Verapamil/Diltiazem): Reduce HR by blocking L-type calcium channels in the sinoatrial and atrioventricular nodes. They also possess vasodilatory and significant negative inotropic effects [1] [6].
  • Ivabradine: Exerts pure negative chronotropy via direct I~f~ blockade. It lacks significant effects on myocardial contractility (inotropy), relaxation (lusitropy), peripheral vascular tone (blood pressure), or ventricular repolarization (QTc interval) at therapeutic doses [1] [3] [4]. This hemodynamic neutrality is a key differentiator.
  • Therapeutic Positioning:
  • Chronic Stable Angina: Positioned as second-line therapy for symptomatic patients with normal sinus rhythm who cannot tolerate or have contraindications to beta-blockers, or as add-on therapy when symptoms persist despite optimal beta-blocker dosage and HR remains ≥70 bpm [1] [6].
  • Heart Failure with Reduced Ejection Fraction (HFrEF): Indicated as add-on therapy to guideline-directed medical therapy (including maximally tolerated beta-blockers, ACEi/ARB/ARNI, MRA, SGLT2 inhibitors) in patients with symptomatic HF (NYHA II-IV), sinus rhythm, LVEF ≤35%, and resting HR ≥70 bpm, to reduce hospitalizations for worsening HF [2] [3] [7]. This is supported by SHIFT trial data showing reduction in HF hospitalizations and cardiovascular mortality risk in this specific population [7].
  • Emerging/Off-Label Applications: Shows promise in conditions characterized by inappropriate sinus tachycardia (IST) where beta-blockers are ineffective or poorly tolerated [1] [2] [8], and in postural orthostatic tachycardia syndrome (POTS) [1] [8]. Research is ongoing regarding potential roles in tachycardia-induced cardiomyopathy and focal atrial tachycardia in specific populations [2] [8].
  • Complementary Role: Ivabradine's mechanism allows its use alongside other cardiovascular agents without duplicating or potentiating their negative hemodynamic effects. It can be safely combined with beta-blockers to achieve further HR reduction when beta-blocker monotherapy is insufficient or limited by intolerance [3] [7]. Its lack of effect on blood pressure or contractility makes it suitable for patients with hypotension or marginal systolic function where beta-blockers or certain calcium channel blockers may be problematic [4] [6].

Table 3: Classification of Ivabradine Relative to Other Heart Rate Modifying Agents

FeatureIvabradineBeta-Blockers (e.g., Atenolol, Metoprolol)Non-DHP CCBs (Verapamil, Diltiazem)
Primary Molecular TargetHCN4 (I~f~ channel)β1-Adrenergic ReceptorL-type Ca²⁺ Channel (SA/AV node)
Chronotropy (HR Reduction)✓✓✓ (Selective)✓✓✓✓✓✓
Inotropy (Contractility)Neutral↓↓ (Negative)↓ (Negative - Verapamil > Diltiazem)
Peripheral VasodilationMinimal/NeutralMinimal/Moderate (α-block in some)✓✓✓ (Moderate/Strong)
AV Nodal ConductionMinimal Effect↓↓ (Slows)↓↓↓ (Slows)
Key AdvantagesHR reduction without hemodynamic compromise; Suitable in hypotension/LV dysfunctionProven mortality benefit (HF, post-MI); Anti-arrhythmicAnti-anginal (vasodilation); Anti-arrhythmic (AV node)
Major LimitationsRestricted to sinus rhythm; Limited mortality benefit aloneBronchospasm; Fatigue; Bradycardia; Metabolic effectsConstipation; Bradycardia; HF exacerbation; Negative inotropy

Properties

CAS Number

155974-00-8

Product Name

Ivabradine

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1

InChI Key

ACRHBAYQBXXRTO-OAQYLSRUSA-N

SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Synonyms

7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one
Corlanor
ivabradine
S 16257
S 16257 2
S 16257-2
S 162572
S 16260 2
S 16260-2
S 162602
S-16257
S-16257-2
S-16260-2
S16257
S162572
S162602

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.